N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide
Beschreibung
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide is a pyrazole-based compound featuring a cyclopentyl substituent at the pyrazole N1-position, a pyridinyl group at the C5-position, and a cinnamamide moiety linked via a methylene bridge. Its structure combines aromatic, heterocyclic, and aliphatic components, which may enhance pharmacokinetic properties such as solubility and bioavailability. The cinnamamide group, a conjugated α,β-unsaturated carbonyl system, is often associated with bioactivity in kinase inhibition or anti-inflammatory applications.
Eigenschaften
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(11-10-18-6-2-1-3-7-18)25-17-20-16-22(19-12-14-24-15-13-19)27(26-20)21-8-4-5-9-21/h1-3,6-7,10-16,21H,4-5,8-9,17H2,(H,25,28)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSNSAGTYYUNR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 347.43 g/mol
- CAS Number : 1421514-53-5
The structure features a cinnamide backbone, which is known for various biological activities, combined with a pyrazole moiety that contributes to its pharmacological profile.
Biological Activity Overview
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antiproliferative Effects : Research indicates that compounds with similar structures have shown significant antiproliferative activity against cancer cell lines. The presence of the cinnamide group is particularly associated with these effects due to its interaction with key cellular pathways involved in cancer progression.
The mechanisms through which N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide exerts its effects may include:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds containing similar structural motifs have been reported to inhibit MMPs, which play a critical role in tumor metastasis and invasion. This inhibition could lead to reduced cancer cell migration and invasion.
- Modulation of Apoptosis Pathways : Evidence suggests that this compound may influence apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
- Interference with Signal Transduction : The compound may interfere with signaling pathways such as PI3K/Akt or MAPK pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Biological Activities
Specific Studies
- Antimicrobial Study : A study demonstrated that N-cinnamoyl derivatives exhibit broad-spectrum antimicrobial activity. The structural components play a crucial role in their effectiveness against both gram-positive and gram-negative bacteria.
- Cancer Research : In vitro studies on various cancer cell lines showed that compounds similar to N-cinnamides can inhibit cell proliferation significantly, suggesting potential use as anticancer agents.
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could modulate gene expression related to apoptosis and cell cycle regulation, providing insights into their therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound shares core similarities with pyrazole-4-carboxamide derivatives reported in (e.g., compounds 3a–3p), which exhibit variations in substituents and functional groups. Key comparative aspects include:
Structural Modifications and Functional Groups
- Pyrazole Core : The target compound and analogs (e.g., 3a–3e) share a 1,5-disubstituted pyrazole scaffold. However, the target replaces the chloro and methyl groups at C3/C4 (common in compounds) with a pyridinyl group at C5 and a cyclopentyl group at N1.
- Substituent Effects: N1 Position: The cyclopentyl group in the target compound may enhance lipophilicity compared to aryl groups (e.g., phenyl in 3a, 4-chlorophenyl in 3b) . This could influence membrane permeability and metabolic stability. Cinnamamide vs. Carboxamide: The α,β-unsaturated system in the target compound could enable Michael addition reactions or π-π stacking interactions in biological targets, unlike the saturated carboxamides in 3a–3p .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol (based on structural similarity to 3a–3p, which range from 403–437 g/mol) .
- Melting Point : analogs with bulkier substituents (e.g., 3b, 3d) show higher melting points (171–183°C) due to increased crystallinity, suggesting the target compound may exhibit similar behavior .
Data Table: Key Comparative Features
Research Findings and Implications
- However, the lack of halogen substituents (common in compounds) may reduce cytotoxicity .
- Solubility : The cyclopentyl group may lower aqueous solubility compared to polar substituents (e.g., 4-fluorophenyl in 3d), necessitating formulation optimization .
- Synthetic Scalability : The absence of halogens or multiple substituents (cf. 3b, 3e) could streamline synthesis, though steric hindrance from the cyclopentyl group may require tailored reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
